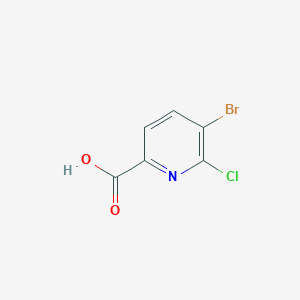

5-Bromo-6-chloropicolinic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJRHGSFJEWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659676 | |

| Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959958-25-9 | |

| Record name | 5-Bromo-6-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959958-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-chloropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloropicolinic Acid

Introduction

5-Bromo-6-chloropicolinic acid is a key heterocyclic building block in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals. Its specific substitution pattern on the pyridine ring allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, delving into the underlying reaction mechanisms, experimental considerations, and proven laboratory protocols.

The strategic placement of the bromine and chlorine atoms, along with the carboxylic acid group, offers multiple reaction sites for creating complex molecular architectures. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the reactivity of the pyridine ring, a factor that is central to the synthetic strategies discussed herein.

Retrosynthetic Analysis and Strategic Approaches

A successful synthesis of this compound hinges on the controlled introduction of three distinct functional groups onto the pyridine scaffold. Two primary retrosynthetic disconnections are considered the most viable:

-

Late-Stage Halogenation: This approach involves the initial formation of a substituted picolinic acid, followed by the sequential introduction of the bromo and chloro groups. The order of halogenation is critical and is dictated by the directing effects of the existing substituents.

-

Side-Chain Oxidation: This strategy focuses on first constructing the 5-bromo-6-chloro-2-alkylpyridine core, followed by the oxidation of the alkyl group at the 2-position to the desired carboxylic acid.

This guide will explore both pathways, providing a detailed examination of the chemical transformations involved.

Pathway 1: Synthesis via Halogenation of Picolinic Acid Derivatives

This pathway commences with a pre-existing picolinic acid derivative and introduces the halogen substituents in a stepwise manner. The key challenge lies in controlling the regioselectivity of the halogenation reactions.

Step 1: Synthesis of 6-Hydroxypicolinic Acid

A common starting material for this pathway is 2,6-dihydroxypyridine, which can be selectively functionalized.

Step 2: Chlorination of 6-Hydroxypicolinic Acid to Yield 6-Chloropicolinic Acid

The hydroxyl group at the 6-position can be converted to a chloro group using standard chlorinating agents.

Experimental Protocol:

-

To a solution of 6-hydroxypicolinic acid in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized to precipitate the product.

-

The crude 6-chloropicolinic acid is then purified by recrystallization.

Step 3: Bromination of 6-Chloropicolinic Acid

The final step in this pathway is the electrophilic bromination of 6-chloropicolinic acid. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group deactivates the ring, necessitating harsh reaction conditions.

Causality Behind Experimental Choices:

-

Brominating Agent: A mixture of bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to generate a more potent electrophilic bromine species.

-

Solvent: A non-reactive, high-boiling point solvent like oleum (fuming sulfuric acid) or a haloalkane is often used to facilitate the reaction at elevated temperatures.

-

Temperature: The reaction generally requires heating to overcome the deactivation of the pyridine ring.

Experimental Protocol:

-

6-chloropicolinic acid is dissolved in oleum.

-

Elemental bromine is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is then heated to promote bromination.

-

Upon completion, the reaction is carefully poured onto ice, and the precipitated product is collected by filtration.

-

Purification is achieved through recrystallization from a suitable solvent system.

Visualizing Pathway 1

Caption: Synthesis of this compound via late-stage halogenation.

Pathway 2: Synthesis via Side-Chain Oxidation

This alternative route involves the initial synthesis of a substituted 2-alkylpyridine, followed by oxidation of the alkyl group.

Step 1: Synthesis of 2-Methyl-6-chloropyridine

This intermediate can be prepared from commercially available 2,6-dichloropyridine through a selective nucleophilic substitution.

Step 2: Bromination of 2-Methyl-6-chloropyridine

The next step is the bromination of 2-methyl-6-chloropyridine to introduce the bromine atom at the 5-position.

Step 3: Oxidation of 5-Bromo-6-chloro-2-methylpyridine

The final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions are effective for oxidizing alkyl side chains on aromatic rings. The choice of conditions can influence the yield and purity of the final product.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Experimental Protocol:

-

5-Bromo-6-chloro-2-methylpyridine is suspended in an aqueous solution of potassium permanganate.

-

The mixture is heated to reflux for an extended period.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified to precipitate the this compound.

-

The product is then purified by recrystallization.

Visualizing Pathway 2

Caption: Synthesis of this compound via side-chain oxidation.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Late-Stage Halogenation | Pathway 2: Side-Chain Oxidation |

| Starting Materials | Readily available picolinic acid derivatives. | Substituted pyridines which may require synthesis. |

| Key Challenges | Controlling regioselectivity of halogenation. Harsh reaction conditions. | Potentially harsh oxidation conditions that could lead to side reactions. |

| Advantages | Potentially fewer steps if the starting picolinic acid is readily accessible. | May offer better overall yield and purity in some cases. |

| Disadvantages | Deactivated ring requires forcing conditions for halogenation. | The synthesis of the starting 5-bromo-6-chloro-2-methylpyridine can be multi-stepped. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of pathway largely dependent on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Both the late-stage halogenation and side-chain oxidation strategies offer viable approaches, each with its own set of advantages and challenges. A thorough understanding of the reactivity of the pyridine ring and the mechanisms of the involved reactions is paramount for the successful synthesis of this important chemical intermediate. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

While a direct synthesis for this compound is not extensively documented in a single source, the principles and procedures are derived from established methodologies for the functionalization of pyridine rings. The following references provide foundational knowledge and analogous transformations that inform the synthetic pathways described in this guide.

- Process for preparing 5-bromonicotinic acid.

-

Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope, CN113321577. [Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis, IRL @ UMSL. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications, Chemical Reviews. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

An In-Depth Technical Guide to 5-Bromo-6-chloropicolinic Acid (CAS 959958-25-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-chloropicolinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct and extensive literature on this specific isomer is limited, this document synthesizes available information, proposes a viable synthetic route, and offers predicted analytical data to support its use as a critical building block. The guide is structured to provide practical insights for researchers, covering its chemical properties, a detailed proposed synthesis and purification protocol, analytical characterization, safety and handling procedures, and its emerging applications in the development of novel therapeutics.

Introduction: The Strategic Importance of Halogenated Picolinic Acids

Halogenated heterocyclic compounds are cornerstones in the design of modern pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, into a pyridine ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS 959958-25-9) is a strategically designed building block that offers multiple reactive sites for further chemical modification. Its picolinic acid scaffold is a recognized pharmacophore in numerous biologically active compounds. The distinct positioning of the bromo, chloro, and carboxylic acid functionalities allows for selective and diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery programs. Pyridine-based carboxylic acids, in general, have been identified as key components in compounds targeting a range of diseases, including cancer and inflammatory conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 959958-25-9 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| IUPAC Name | 5-bromo-6-chloropyridine-2-carboxylic acid | [1] |

| Appearance | Expected to be a light yellow powder | [1] |

| Purity | Commercially available up to 97% | [1] |

| Storage Temperature | 0-8 °C, under an inert atmosphere | [1] |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 5-Bromo-6-chloro-2-methylpyridine

This protocol is adapted from established methods for the oxidation of methylpyridines to their corresponding carboxylic acids.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 5-bromo-6-chloro-2-methylpyridine (1.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of pyridine and water (e.g., 1:1 v/v), to dissolve the starting material.

-

Oxidant Addition: While stirring, slowly add potassium permanganate (KMnO₄) (approximately 2.0-3.0 eq) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 50 °C. An exothermic reaction is expected.

-

Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and concentrate under reduced pressure to remove the pyridine.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.

-

Purification by Recrystallization

Purification of the crude product is crucial to achieve the desired purity for subsequent applications. Recrystallization from a suitable solvent system is a standard and effective method.

-

Solvent Selection: Based on the properties of similar halopyridine carboxylic acids, a polar protic solvent or a mixture including one is likely to be effective.[2][3] Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.[3]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot (boiling) solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Analytical Characterization

As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on its chemical structure. This information is intended to serve as a reference for researchers to confirm the identity of the synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.3 | Doublet | 1H | H-4 |

| ~8.1 | Doublet | 1H | H-3 |

Rationale: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-6 (attached to Cl) |

| ~148 | C-2 (attached to COOH) |

| ~142 | C-4 |

| ~128 | C-3 |

| ~120 | C-5 (attached to Br) |

Rationale: The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift. The carbons directly attached to the electronegative nitrogen and chlorine atoms will also be significantly downfield. The carbon bearing the bromine atom will be shifted upfield relative to the other aromatic carbons.

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

-

m/z for [M]⁺ with ³⁵Cl and ⁷⁹Br

-

m/z for [M+2]⁺ with ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br (approximately equal intensity to M⁺)

-

m/z for [M+4]⁺ with ³⁷Cl and ⁸¹Br

-

-

Key Fragmentation Pattern: A significant fragmentation pathway would be the loss of the carboxylic acid group (-COOH), resulting in a fragment ion [M-45]⁺.[4] Further fragmentation may involve the loss of chlorine or bromine radicals.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch (of carboxylic acid dimer) |

| ~1700 | C=O stretch (carbonyl of carboxylic acid) |

| ~1600, ~1470 | C=C and C=N ring stretching |

| ~1300 | C-O stretch |

| ~900 | O-H bend (out of plane) |

| Below 800 | C-Cl and C-Br stretches |

Rationale: The IR spectrum will be dominated by the characteristic broad O-H stretch of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretch.[5][6] The aromatic ring vibrations and carbon-halogen stretches will also be present.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the carboxylic acid, the bromine, and the chlorine substituents.

Role as a Key Intermediate

This compound serves as a crucial starting material for introducing the 5-bromo-6-chloropicolinoyl moiety into target molecules. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The bromine and chlorine atoms can be displaced or used in cross-coupling reactions to introduce further complexity.

Potential Therapeutic Targets

While specific drugs synthesized directly from this compound are not widely reported, its structural motifs are present in molecules targeting various disease areas.

-

Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The functional groups on this compound allow for the synthesis of derivatives that can be tailored to fit into the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.[7][8][9]

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this picolinic acid derivative can be elaborated to create ligands that act as agonists, antagonists, or allosteric modulators of GPCRs involved in a variety of physiological processes.[10][11][12][13][14]

Caption: Applications in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: Based on data for similar compounds, this compound is expected to be a skin, eye, and respiratory irritant.[8][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][16] Storage at 0-8 °C under an inert atmosphere is recommended to ensure long-term stability.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not abundant in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research in medicinal chemistry continues to evolve, the strategic use of such halogenated heterocyclic intermediates will undoubtedly play a crucial role in the discovery and development of novel drugs.

References

-

Pipzine Chemicals. 5-Bromo-6-Chloropyridine-3-Carboxylic Acid. Available from: [Link]

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

PubChem. Methyl 5-bromo-6-chloropicolinate. Available from: [Link]

-

PubMed Central. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. Available from: [Link]

-

RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed Central. Allosteric modulation of G protein-coupled receptor signaling. Available from: [Link]

- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

MDPI. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Available from: [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

-

ResearchGate. Solvent design for crystallization of carboxylic acids. Available from: [Link]

-

PNAS. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Available from: [Link]

-

PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity. Available from: [Link]

-

PubMed Central. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Available from: [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Available from: [Link]

-

University of California, Berkeley. Safe Storage of. Available from: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][17]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Available from: [Link]

-

NIST. Thermal Decomposition of RP-2 with Stabilizing Additives. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

MedChemComm (RSC Publishing). Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. Available from: [Link]

-

PubMed Central. Novel Allosteric Modulators of G Protein-coupled Receptors. Available from: [Link]

-

RSC Publishing. Structural and mechanistic studies of co-ordination compounds. Part 18. Preparation and hydrolysis of trans-bromo- and chloro-cyano-(5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclotetradeca-7,14-diene)cobalt(III) cations. Available from: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

-

The Royal Society of Chemistry. 4 - Supporting Information. Available from: [Link]

-

OSTI.gov. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Available from: [Link]

- "Recrystalliz

- Google Patents. CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]

- "Table of Characteristic IR Absorptions." N.p., n.d. Web.

-

CDN. Infrared Spectroscopy. Available from: [Link]

Sources

- 1. 5-bromo-6-chloropyridine-2-carboxylic acid 97% | CAS: 959958-25-9 | AChemBlock [achemblock.com]

- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

Technical Monograph: 5-Bromo-6-chloropicolinic acid

[1][2][3]

Executive Technical Summary

5-Bromo-6-chloropicolinic acid (CAS: 959958-25-9 ) is a high-value pyridine scaffold characterized by its dense, orthogonal functionalization potential.[1][2][3] As a trisubstituted pyridine, it offers three distinct reactive handles: a carboxylic acid at C2, a bromine at C5, and a chlorine at C6.

This molecule is a "privileged structure" in drug discovery, particularly for p38 MAP kinase inhibitors and cannabinoid receptor agonists . Its utility stems from the electronic differentiation between the C5 and C6 positions, allowing for sequential, chemo-selective modifications.[3] The electron-deficient nature of the pyridine ring, amplified by the C6-chlorine, makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromine serves as a superior handle for Palladium-catalyzed cross-couplings.[1][2][3]

Molecular Architecture & Electronic Properties[1][2]

The reactivity of this compound is dictated by the inductive and mesomeric effects of its substituents on the pyridine core.[1][2][3]

| Property | Value / Description | Impact on Reactivity |

| Molecular Formula | C₆H₃BrClNO₂ | Core Scaffold |

| Molecular Weight | 236.45 g/mol | Fragment-based drug design (FBDD) suitable |

| pKa (Acid) | ~2.85 (Predicted) | Stronger acid than pyridine-2-carboxylic acid (pKa 5.[1][2][3]4) due to electron-withdrawing halogens.[1][2][3] |

| C6-Cl Bond | Activated | Ortho to Nitrogen.[1][2] Highly susceptible to SNAr due to inductive withdrawal by N and -COOH.[1][2][3] |

| C5-Br Bond | Latent | Meta to Nitrogen.[1][2] Less reactive to SNAr; highly reactive to Pd(0) oxidative addition.[2][3] |

| Dipole Moment | High | Significant polarization towards the N-C6-Cl vector.[1][2][3] |

Electronic Activation Map

-

C2 (Carboxyl): Electron-withdrawing group (EWG), further activating the ring for nucleophilic attack, particularly at C6.[3]

-

C6 (Chloro): The "hotspot" for nucleophilic displacement.[2][3] The leaving group ability of Cl is enhanced by the adjacent ring nitrogen (aza-activation).[2][3]

-

C5 (Bromo): Sterically crowded but electronically distinct.[2][3] The C-Br bond is weaker than C-Cl, making it the preferred site for metal insertion (Oxidative Addition) in the absence of strong nucleophiles.[3]

Synthesis Protocol

While direct halogenation of picolinic acid is possible, it often suffers from poor regioselectivity.[3] The industrial standard relies on the oxidation of the corresponding 2-methylpyridine (picoline) precursor.[2][3]

Primary Route: Oxidation of 5-Bromo-6-chloro-2-picoline

This route ensures the correct halogen placement before the acid functionality is introduced.[1][2][3]

Precursor: 5-Bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7) Reagents: Potassium Permanganate (KMnO₄), Water/Pyridine reflux.[1][2][3]

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 5-bromo-6-chloro-2-methylpyridine (1.0 eq) and water (10 vol). Add pyridine (2 vol) as a co-solvent to improve solubility.[2][3]

-

Oxidation: Heat the mixture to 70°C. Slowly add KMnO₄ (2.5 eq) portion-wise over 2 hours. Caution: Exothermic reaction.[1]

-

Reflux: Heat the suspension to reflux (95-100°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the methyl starting material.[2][3]

-

Workup:

-

Purification: Filter the solid, wash with cold water, and dry under vacuum at 50°C. Recrystallization from Ethanol/Water if necessary.

Figure 1: Synthetic pathway via oxidation of the picoline precursor, avoiding regioselectivity issues associated with direct acid halogenation.[3]

Chemo-Selective Reactivity: The "Orthogonal" Advantage

The true value of this scaffold lies in its ability to undergo sequential, selective reactions.[3]

Pathway A: SNAr Dominance (C6 Selectivity)

In the presence of nucleophiles (amines, alkoxides, thiols), the C6-Cl reacts exclusively.[3]

-

Why C6? The intermediate Meisenheimer complex is stabilized by the adjacent ring nitrogen.[2][3] The C5-Br position cannot stabilize the negative charge as effectively.[1][2][3][4]

-

Conditions: Mild base (K₂CO₃ or DIPEA), polar solvent (DMF, DMSO), 60–80°C.[3]

Pathway B: Cross-Coupling Dominance (C5 Selectivity)

In the presence of Pd(0) catalysts and organoboron/tin reagents, the C5-Br reacts preferentially.[3]

-

Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.[1][2][3]

-

Why C5? The C-Br bond (BDE ~68 kcal/mol) is weaker than the C-Cl bond (BDE ~81 kcal/mol).[1][2][3] Pd inserts into the weaker bond first.[2][3]

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.[3]

Figure 2: Divergent synthesis map. Pathway A (Green) is preferred for introducing complex amines early.[2][3] Pathway B (Red) is used when the biaryl core must be established first.[3]

Applications in Drug Discovery[5]

Case Study: p38 MAP Kinase Inhibitors

Inhibitors of p38 Mitogen-Activated Protein Kinase often require a "hinge-binding" motif (usually the pyridine nitrogen) and a hydrophobic group to access the "selectivity pocket."[1][2][3]

-

Role of Scaffold: this compound serves as the core template.[1][2][3]

-

Modification 1 (C6): Displacement of Cl with a cyclic amine (e.g., morpholine or piperidine) increases solubility and forms hydrogen bonds with the solvent front.[3]

-

Modification 2 (C5): Suzuki coupling with a fluorophenyl group targets the hydrophobic pocket of the enzyme.[3]

-

Modification 3 (C2-COOH): Amide coupling to generate the "tail" that interacts with the DFG motif (Asp-Phe-Gly) of the kinase.[1][2][3]

Pitfall Alert: Isomer Confusion

Researchers must distinguish 5-bromo-6-chloro (CAS 959958-25-9) from 4-bromo-6-chloro (CAS 1060805-66-4).[1][2][3] The 4-bromo isomer places the aryl group at a different vector, potentially abolishing kinase activity.[3] Always verify 1H NMR:

References

-

Synthesis & Reactivity: Synthesis of 3-bromo-6-chloropyridyl-2-formic acid (Patent US11655243B2).[1][2][3] Available at: [2][3]

-

p38 MAP Kinase Inhibitors: Practical synthesis of a p38 MAP kinase inhibitor. J. Org.[2][3] Chem. 2009.[2][3][5] Available at: [2][3]

-

Halogen Selectivity: Predictable site-selective functionalization of N-substituted (hetero)aromatics. Org. Biomol. Chem. Available at: [2][3]

-

Commercial Data: this compound Properties. Available at: [2][3]

Technical Guide: Solubility Profile and Handling of 5-Bromo-6-chloropicolinic Acid

Executive Summary

5-Bromo-6-chloropicolinic acid (CAS: 959958-25-9) is a halogenated pyridine derivative critical in the synthesis of agrochemicals and pharmaceutical intermediates. Its solubility profile is dominated by the electron-withdrawing nature of the bromine and chlorine substituents, which significantly alters its behavior compared to the parent picolinic acid.

This guide provides a definitive technical framework for solubilizing, handling, and characterizing this compound. As exact experimental solubility values are often proprietary or absent in open literature for this specific intermediate, this guide utilizes structural analog analysis and first-principles chemical logic to establish robust handling protocols.

Part 1: Physicochemical Characterization

The solubility behavior of this compound is governed by its ionization state (pKa) and lipophilicity (LogP). The presence of halogens at the C5 and C6 positions reduces the pKa of the carboxylic acid group relative to unsubstituted picolinic acid, making it more acidic.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Inference |

| CAS Number | 959958-25-9 | [1] |

| IUPAC Name | 5-Bromo-6-chloropyridine-2-carboxylic acid | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Predicted pKa (COOH) | ~2.8 – 3.3 | Inferred from 6-Cl-picolinic acid analogs [3] |

| Predicted LogP | ~1.7 – 2.7 | Inferred from methyl ester analogs [4] |

| Melting Point | 166 – 190 °C (Isomer dependent range) | [2][5] |

Part 2: Solubility Profile & Solvent Compatibility

Aqueous Solubility (pH Dependent)

Unlike simple organic acids, this compound exhibits pH-dependent solubility .

-

Acidic pH (pH < 3): The molecule exists primarily in its neutral, protonated form. Due to the hydrophobic halogen substituents, water solubility in this state is low to negligible (< 1 mg/mL).

-

Basic pH (pH > 6): The carboxylic acid deprotonates to form the carboxylate anion. This charged species is highly water-soluble.[1]

-

Application Note: Attempting to dissolve the solid directly in neutral unbuffered water may result in a suspension. The addition of a base (NaOH, KOH, or Ammonia) is required to drive dissolution.

Organic Solvent Solubility

The compound shows excellent solubility in polar aprotic solvents, making them the preferred choice for preparing stock solutions.

Table 2: Solvent Compatibility Guide

| Solvent | Solubility Rating | Application Relevance |

| DMSO | High (>50 mg/mL) | Preferred for biological assay stock solutions. |

| Methanol/Ethanol | Moderate to High | Suitable for synthesis and recrystallization. |

| DMF | High | Alternative to DMSO for synthetic chemistry. |

| Water (Neutral) | Low (Sparingly soluble) | Poor solvent for initial dissolution. |

| Water (pH > 7) | High | Soluble as the carboxylate salt. |

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological screening or analytical standards.

-

Calculate Mass: For 10 mL of 10 mM solution:

-

Weighing: Accurately weigh 23.65 mg of this compound into a chemically resistant glass vial (amber glass recommended).

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dissolution for Synthesis (Salt Formation)

Objective: Dissolve the compound in water for chemical reaction or purification.

-

Suspension: Suspend the required amount of this compound in water (approx. 10 mL water per gram of solid).

-

Titration: While stirring, slowly add 1M NaOH or Sat. NaHCO₃ dropwise.

-

Monitoring: Monitor the solution clarity. As the pH rises above the pKa (approx. 3.0), the solid will begin to dissolve.

-

Endpoint: Continue addition until the solution is clear (typically pH 6–8). Avoid excessive basicity (pH > 12) to prevent potential nucleophilic displacement of the halogens.

Part 4: Visualizations & Workflows

Figure 1: Solubility Decision Tree

This workflow guides the user to the correct solubilization strategy based on their end application.

Caption: Decision matrix for solubilizing this compound. For biological assays, DMSO is the primary vehicle. For aqueous synthetic steps, pH adjustment is mandatory.

Part 5: Handling & Stability[1]

Stability Concerns

-

Hydrolysis: The C6-Chlorine and C5-Bromine atoms are susceptible to nucleophilic aromatic substitution (

) under strongly basic conditions (pH > 12) or elevated temperatures. -

Light Sensitivity: Halogenated pyridines can be light-sensitive. Store solids and solutions in amber vials or wrapped in foil.

Safety (GHS Classification)[2]

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

-

PPE: Wear nitrile gloves and safety goggles. Handle powder in a fume hood to avoid inhalation.

References

-

AChemBlock. (2025).[2][3] 5-bromo-6-chloropyridine-2-carboxylic acid Product Data. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). 5-Bromo-6-chloronicotinic Acid (Isomer Data). Retrieved from

-

ChemicalBook. (2025).[3] 6-Chloropicolinic acid Properties and Solubility. Retrieved from

-

PubChem. (2025).[2][4] Methyl 5-bromo-6-chloropicolinate Computed Properties. National Library of Medicine. Retrieved from

-

Cynor Laboratories. (2025). 4-Bromo-6-Chloropicolinic Acid Technical Data. Retrieved from

Sources

- 1. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 2. Methyl 5-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropicolinic acid - Safety Data Sheet [chemicalbook.com]

- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Research Potential of 5-Bromo-6-chloropicolinic Acid and Its Isomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The halogenated pyridine carboxylic acid framework, particularly exemplified by structures like 5-Bromo-6-chloropicolinic acid, represents a rich and underexplored territory for scientific innovation. The strategic placement of bromine and chlorine atoms, coupled with the acidic functionality on the pyridine ring, bestows these molecules with unique electronic and steric properties. This guide delves into the potential research applications of this versatile scaffold, offering a scientifically grounded perspective for its exploitation in medicinal chemistry, agrochemical development, and materials science. While direct research on the specific isomer of this compound is nascent, a wealth of data on related halosubstituted picolinic and nicotinic acids provides a robust foundation for predicting its utility and designing future investigations.

Core Molecular Attributes and Synthetic Accessibility

This compound, a pyridine derivative, is characterized by the presence of a carboxylic acid group at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 6-position. The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring significantly influences the molecule's reactivity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of Representative Halogenated Pyridine Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 5-Bromo-6-chloronicotinic Acid | C₆H₃BrClNO₂ | 236.45 | 29241-62-1 | White to light yellow powder, soluble in methanol.[1][2] |

| 4-Bromo-6-chloropicolinic Acid | C₆H₃BrClNO₂ | 236.45 | 1060805-66-4 | Stored at 2-8°C.[3][4] |

| 5-Bromo-4-chloropicolinic Acid | C₆H₃BrClNO₂ | 236.45 | 1060802-25-6 | |

| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 20826-04-4 | [5] |

The synthesis of such compounds typically involves the direct bromination and chlorination of a pyridine carboxylic acid precursor. For instance, the preparation of 5-bromonicotinic acid can be achieved through the direct bromination of nicotinic acid hydrochloride in a thionyl chloride solution.[6] These established synthetic routes suggest that this compound and its isomers can be accessed for research purposes.

Pharmaceutical Frontiers: A Scaffold for Novel Therapeutics

The pyridine carboxylic acid motif is a well-established pharmacophore present in numerous approved drugs.[7] The introduction of halogen atoms can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Anticancer Drug Discovery

Derivatives of 5-Bromo-6-chloronicotinic acid have demonstrated potential in inhibiting cancer cell proliferation.[1] This activity can be explored through a systematic drug discovery workflow.

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for anticancer drug discovery using this compound derivatives.

Anti-inflammatory Agents

Substituted picolinic acids have been patented for their potential in treating diseases mediated by Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF).[8] This suggests that this compound could serve as a starting point for developing novel anti-inflammatory drugs.

Protocol: Evaluation of Anti-inflammatory Activity

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-incubate the stimulated cells with varying concentrations of this compound derivatives.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production to identify potent anti-inflammatory compounds.

Enzyme Inhibition

Pyridine carboxylic acid isomers are actively being investigated as inhibitors of various enzymes implicated in diseases like cancer, diabetes, and Alzheimer's.[7] For instance, 4-Bromo-6-chloro-2-pyridinecarboxylic acid has been used in the synthesis of Naphthyridone p38 MAP kinase inhibitors for potential treatment of rheumatoid arthritis and psoriasis.[3]

Agrochemical Innovations: Protecting Crops with Precision

The unique chemical properties of halogenated pyridines make them attractive for the development of new pesticides, herbicides, and fungicides.[1]

Fungicide Development

The 5-bromo-6-chloropyridine-3-carbonyl moiety is a key component in a series of N-(thiophen-2-yl) nicotinamide derivatives that have shown significant fungicidal activity. This scaffold can be readily adapted from this compound.

Signaling Pathway: Potential Fungicidal Mechanism of Action

Caption: Putative mechanism of action for a picolinate-based fungicide.

Herbicide Design

Picolinate compounds are a well-known class of synthetic auxin herbicides.[9] The specific substitution pattern of this compound could be exploited to design novel herbicides with improved efficacy and selectivity.

Advanced Materials: Building Blocks for Functional Systems

The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of novel materials with specific electronic characteristics.[1]

Organic Electronics

The pyridine ring, with its electron-deficient nature, can be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The halogen substituents can be used to tune the electronic energy levels and intermolecular packing of the resulting materials.

Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound allows it to act as a ligand for the construction of Metal-Organic Frameworks (MOFs). The halogen atoms can introduce additional functionality and modulate the porosity and catalytic activity of the MOF.

Radiochemistry and Medical Imaging

Picolinic acid and its derivatives are effective chelating agents for various metal ions and have found applications in the preparation of magnetic resonance imaging (MRI) contrast agents and radioisotope labeling for therapeutic and diagnostic purposes.[10] The presence of bromine in this compound opens up the possibility of radioisotope exchange for the development of novel radiopharmaceuticals.

Conclusion

This compound and its related isomers represent a promising, yet largely untapped, class of chemical scaffolds. The wealth of research on analogous halogenated pyridine carboxylic acids strongly suggests a broad spectrum of potential applications in drug discovery, agrochemical development, and materials science. This guide provides a foundational framework for researchers to embark on the exploration of these versatile molecules, with the potential to unlock significant scientific advancements. The key to realizing this potential lies in a systematic and multidisciplinary approach, combining synthetic chemistry, biological screening, and materials characterization.

References

- 5-substituted picolinic acid compounds and their method of use.

- Heterocyclic compounds as inhibitors of beta-lactamases.

- Kras inhibitors.

- Process for preparing 5-bromonicotinic acid.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

Methyl 5-bromo-6-chloropicolinate. PubChem. [Link]

-

4-Bromo-6-chloro-2-pyridinecarboxylic Acid. Pharmaffiliates. [Link]

-

5-Bromonicotinic acid. PubChem. [Link]

-

5-Bromo-4-chloropicolinic acid. AMERICAN ELEMENTS. [Link]

-

5-bromo-6-chloropyridine-2-carboxylic acid. Advanced ChemBlocks. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

- Quinoxaline derivatives.

-

Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

- New picolinic acid derivatives and their use as intermediates.

Sources

- 1. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]

- 2. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1060805-66-4|4-Bromo-6-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-6-chloropicolinic Acid: A Strategic Scaffold for Divergent Synthesis

This guide provides a comprehensive technical analysis of 5-Bromo-6-chloropicolinic acid , a high-value pyridine scaffold used in the design of complex bioactive molecules.

Executive Summary

This compound (CAS 959958-25-9 ) is a tri-functionalized pyridine building block that serves as a linchpin in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its three functional handles:

-

C-2 Carboxylic Acid: Ready for amide coupling or esterification.

-

C-6 Chloride: Highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen. -

C-5 Bromide: Ideal for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with high selectivity over the C-6 chloride.

This guide details the synthesis, regioselective functionalization strategies, and handling protocols for this scaffold, designed for researchers optimizing lead compounds in oncology (e.g., kinase inhibitors) and immunology (e.g., CB2 agonists).

Chemical Profile & Properties[3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 5-Bromo-6-chloropyridine-2-carboxylic acid |

| Common Name | This compound |

| CAS Number | 959958-25-9 |

| Molecular Formula | |

| Molecular Weight | 236.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~2.85 (Acidic proton) |

| Key Derivative | Methyl 5-bromo-6-chloropicolinate (CAS 1214353-79-3 ) |

Synthetic Access

While frequently sourced commercially, the industrial synthesis of this core typically proceeds via the oxidation of methyl-pyridine precursors to ensure regiocontrol.

Primary Synthetic Route (Oxidative Approach)

This route avoids the poor regioselectivity of direct halogenation of picolinic acid.

-

Precursor: 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7).

-

Oxidation: The methyl group at C-2 is oxidized to the carboxylic acid.

-

Reagents:

(aqueous, reflux) or -

Workup: Acidification to pH 3 precipitates the product.

-

Note on Precursor Synthesis: The 3-bromo-6-chloro-2-methylpyridine intermediate is accessible via a Sandmeyer reaction from 2-amino-5-bromo-6-methylpyridine , using

Regioselective Functionalization: The Core Logic

The power of this scaffold is the ability to selectively modify positions 5 and 6. The reactivity order is dictated by the electronic influence of the pyridine nitrogen.

Reactivity Hierarchy

-

C-2 (COOH): Most reactive towards condensation (amide/ester formation).

-

C-6 (Cl):

-position to Nitrogen. Highly electron-deficient. Dominant for -

C-5 (Br):

-position to Nitrogen. Less electron-deficient but possesses a weaker C-X bond. Dominant for Metal-Catalyzed Coupling.

Visualizing the Reactivity Map

Caption: Orthogonal reactivity zones. C-6 prefers nucleophilic attack; C-5 prefers oxidative addition.

Experimental Protocols & Workflows

Workflow A: First (Displacement of C-6 Cl)

This is the preferred route when introducing ether or thioether linkages. The C-6 chloride is activated by the ring nitrogen, making it significantly more labile to nucleophiles than the C-5 bromide.

Protocol: Synthesis of 6-Alkoxy-5-bromopicolinic acid derivatives

-

Reagents: this compound (1.0 equiv), Alcohol (R-OH, 1.2 equiv), Base (

or -

Solvent: Anhydrous DMF or DMSO.

-

Conditions:

-

Causality: The inductive effect of the nitrogen makes C-6 highly electrophilic.

generates a strong alkoxide nucleophile which selectively attacks C-6.

Workflow B: Suzuki Coupling (Functionalization of C-5 Br)

Palladium undergoes oxidative addition faster into the C-Br bond than the C-Cl bond. However, base selection is critical . Strong hydroxide/alkoxide bases used in Suzuki coupling can accidentally trigger

Protocol: C-5 Selective Arylation

-

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(5 mol%). -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Conditions: Degas, heat to

under -

differentiation: The C-Cl bond is stronger and sterically shielded compared to the C-Br bond, allowing high selectivity for C-5 arylation.

Workflow C: Amide Coupling (C-2 Functionalization)

Standard peptide coupling conditions apply.

-

Reagents: HATU or T3P, DIPEA, Amine (

). -

Solvent: DMF or DCM.

-

Note: If doing this before

, be aware that the resulting amide is electron-withdrawing, further activating the ring for subsequent substitutions.

Case Studies in Drug Discovery

Case Study 1: CB2 Receptor Agonists

-

Context: Development of selective cannabinoid receptor 2 (CB2) agonists for pain and inflammation.

-

Application: The scaffold was used to introduce a lipophilic ether at C-6 and a polar amide at C-2.

-

Sequence:

-

: Reaction with 2-methylpropane-1-thiol (using

-

Amide Coupling: Reaction of the C-2 acid with a functionalized amine to create the binding pharmacophore.

-

: Reaction with 2-methylpropane-1-thiol (using

-

Outcome: High potency agonist with excellent selectivity over CB1.

Case Study 2: Abl Kinase Inhibitors

-

Context: Targeting the ATP-binding pocket of tyrosine kinases.

-

Application: The C-5 position is used to attach the "hinge-binding" motif (often an aryl/heteroaryl group) via Suzuki coupling. The C-6 position is often substituted with a solubilizing group or a small alkyl/ether to fit the gatekeeper region.

Divergent Synthesis Flowchart

Caption: Decision tree for sequential functionalization. Route A is generally more robust due to the high reactivity of C-6 Cl.

References

-

Synthesis of this compound derivatives: Pyridine and pyrazine derivatives as preferential cannabinoid 2 agonists. US Patent 11,655,243 B2. (2023).

-

Precursor Synthesis (3-Bromo-6-chloro-2-methylpyridine): Process for preparation of 2-chloro-6-methyl-5-bromopyridine. ChemicalBook/Literature Data.[7][5][3][6][8]

-

Suzuki Coupling Selectivity on Halogenated Pyridines: Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Organic & Biomolecular Chemistry.[6][8][9] (2012).[4]

-

Reactivity of 5-Bromo-6-chloropicolinates: Methyl 5-bromo-6-chloropicolinate PubChem Entry. National Library of Medicine.

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. When the following compound is treated with sodium methoxide in m... | Study Prep in Pearson+ [pearson.com]

- 7. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Significance of 5-Bromo-6-chloropicolinic Acid: A Pivotal Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Picolinic Acid

5-Bromo-6-chloropicolinic acid is a halogenated pyridine derivative that has garnered significant interest in the fields of medicinal and agricultural chemistry. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring bromine and chlorine substitutions on a picolinic acid scaffold, provides multiple reaction sites for chemical modifications, enabling the development of novel herbicides and potential therapeutic agents.[1] This guide will delve into the known biological activities stemming from derivatives of this compound, focusing on its application in creating synthetic auxin herbicides and compounds with antimicrobial properties.

Core Biological Activities and Applications

The primary biological significance of this compound is realized through the activities of the compounds synthesized from it. Two major areas of application have emerged: agriculture and medicine.

Herbicidal Activity: A Precursor to Synthetic Auxin Mimics

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[4][5] this compound serves as a key starting material for creating more complex molecules that exhibit this auxin-mimicking behavior.

Synthetic auxin herbicides derived from picolinic acids act by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[4][6] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4] The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes, causing a cascade of detrimental physiological effects, including epinasty, stem curling, and ultimately, plant death.[4]

Caption: Synthetic utility of this compound.

Data Summary

| Compound Class | Target Organism/Assay | Activity Metric | Representative Value |

| Picolinate Herbicides | Broadleaf Weeds (A. retroflexus) | Post-emergence Control | 100% inhibition at 250 g/ha [7] |

| Picolinate Herbicides | Arabidopsis thaliana root growth | IC50 | Can be significantly lower than commercial standards [2] |

| Metal Picolinates | S. aureus, E. coli, etc. | MIC | 0.5 mg/mL - 2.0 mg/mL [8][9] |

Conclusion and Future Outlook

This compound is a pivotal molecule in the discovery and development of new biologically active compounds. Its primary role as a synthetic intermediate allows chemists to explore a vast chemical space, leading to the identification of potent herbicides and potential antimicrobial agents. The well-understood mechanism of action for picolinate-based auxin mimics provides a solid foundation for the rational design of new herbicides. The antimicrobial potential of its derivatives, while less explored, presents an exciting avenue for future research, particularly in an era of growing antimicrobial resistance. Further investigation into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully exploit its potential in both agriculture and medicine.

References

- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). [Source Not Available].

-

Grossmann, K. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. Available at: [Link]

-

Hossain, T. J., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

-

Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). passel. Available at: [Link]

- Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.

- Hossain, T. J., et al. (2024-04-26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PubMed. Available at: [Link]

-

Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. (n.d.). passel. Available at: [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024-04-17). PubMed. Available at: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PMC - NIH. Available at: [Link]

-

17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Available at: [Link]

-

Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. (n.d.). SciELO. Available at: [Link]

- Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal.

- Hossain, T. J. (2024-04-22).

-

Panozzo, S., et al. (2015-07-02). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available at: [Link]

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Acta Scientific.

-

Herbicide Resistance Testing in Different Weed Species | Protocol Preview. (2022-09-21). YouTube. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Available at: [Link]

-

Herbicide Evaluation Program. (n.d.). Wisconsin Crop Weed Science. Available at: [Link]

- Antimicrobial activity some transition metal picolin

- 4-Bromo-6- Chloropicolinic Acid(1060805-66-4). (n.d.).

- Antimicrobial activity of picolinic acid. (n.d.).

-

CAS No : 1060805-66-4 | Product Name : 4-Bromo-6-chloro-2-pyridinecarboxylic Acid. (n.d.). Pharmaffiliates. Available at: [Link]

- Halogenation as a tool to tune antimicrobial activity of peptoids. (n.d.). Stanford University.

- (PDF) Antimicrobial activity of Picolinic acid. (2016-07-16).

-

(PDF) Antimicrobial activity some transition metal picolinates. (2016-07-16). ResearchGate. Available at: [Link]

- The Importance of 5-Bromo-2-chlorobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). [Source Not Available].

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. scihub.org [scihub.org]

- 9. researchgate.net [researchgate.net]

The Orthogonal Scaffold: A Technical Guide to 5-Bromo-6-chloropicolinic Acid

Topic: 5-Bromo-6-chloropicolinic acid as a building block in organic synthesis. Content Type: Technical Guide / Whitepaper. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of heteroaromatic building blocks, This compound (CAS: 1214387-03-3 for the acid; methyl ester variants common) represents a "privileged scaffold" due to its high degree of electronic desymmetrization. Unlike simple di-halo pyridines, this molecule offers three distinct vectors for functionalization: the C2-carboxylic acid (for amide/ester formation), the C6-chlorine (activated for

This guide delineates the regioselective strategies required to utilize this scaffold effectively, providing validated protocols for sequential functionalization that avoid common regiochemical pitfalls.

Part 1: Structural Analysis & Reactivity Profile

To master this building block, one must understand the electronic "gradient" across the pyridine ring. The interplay between the nitrogen atom, the carboxylic acid, and the halogens dictates the order of operations.

The Electronic Gradient

The pyridine ring is electron-deficient, but the deficiency is not uniform.

-

Position 6 (C-Cl): This position is

to the ring nitrogen. The inductive withdrawal of the nitrogen, combined with the inability to delocalize electron density effectively to this position, renders the C-Cl bond highly susceptible to nucleophilic attack. It is the "hard" electrophilic site. -

Position 5 (C-Br): This position is

to the nitrogen. While still electron-poor compared to benzene, it is significantly more electron-rich than C6. The C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition with Palladium(0), provided the catalyst is not "distracted" by the highly activated C6-Cl. -

Position 2 (COOH): The carboxylic acid exerts a strong electron-withdrawing effect (EWG) via induction and resonance (if conjugated), further activating the ring, particularly at C6 (para to the acid? No, C6 is meta to the acid at C2. C4 is para). Correction: In a 2-substituted pyridine, C6 is adjacent to Nitrogen. The Acid at C2 activates C4 and C6 via induction, but resonance effects are complex. The primary activation of C6 is the

-nitrogen effect .

The Reactivity Map (DOT Visualization)

The following diagram illustrates the orthogonal reactivity vectors.

Figure 1: Reactivity map showing the distinct chemical behaviors of the three functional handles.

Part 2: Regioselective Functionalization Strategies

The "Golden Rule" for this scaffold is: Nucleophiles prefer C6; Metals prefer C5 (usually).

Strategy A: The -First Approach (Recommended)

This is the most robust pathway. The C6-chlorine is displaced by a nucleophile (amine, alkoxide, thiol).

-

Why: The starting material is maximally electron-deficient. Displacing C6-Cl with an electron-donating group (EDG) like an amine "deactivates" the ring slightly, preventing side reactions during the subsequent metal-catalyzed step.

Strategy B: The Cross-Coupling-First Approach

Performing Suzuki or Sonogashira coupling at C5-Br while leaving C6-Cl intact.

-

Challenge: Palladium can undergo oxidative addition at C6-Cl because the position is so electron-deficient (activation energy for OA is lowered), leading to mixtures of C5/C6 coupling or bis-coupling.

-

Solution: Use highly selective catalyst systems (e.g., Pd(PPh3)4 which prefers the weaker C-Br bond) and avoid electron-rich ligands that might activate the C-Cl bond.

Part 3: Experimental Protocols

Step 0: Methyl Esterification

Context: The free acid interferes with many organometallic reactions and solubility. Converting to the methyl ester is standard practice.

-

Reagents: this compound (1.0 equiv), Methanol (solvent),

(cat.) or -

Procedure:

-

Dissolve the acid in dry methanol (0.5 M).

-

Cool to 0°C. Add thionyl chloride dropwise (exothermic).

-

Reflux for 3-5 hours. Monitor by TLC (Acid sticks to baseline; Ester runs high, approx

0.6 in 30% EtOAc/Hex). -

Concentrate in vacuo. Neutralize with sat.

. Extract with DCM. -

Yield Expectation: >95% (White solid).

-

Step 1: Regioselective at C6

Context: Installation of a primary amine at C6.

-

Reagents: Methyl 5-bromo-6-chloropicolinate (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv), DMF or NMP.

-

Procedure:

-

Dissolve substrate in DMF (0.2 M).

-

Add DIPEA followed by the amine.

-

Heat to 60-80°C. (Note: Higher temps may cause decarboxylation if the ester hydrolyzes; keep strictly anhydrous if possible, though

is robust). -

Endpoint: 2-6 hours. The C6-Cl is displaced. The C5-Br remains 100% intact due to the strength of the C-Br bond against nucleophilic attack without a metal catalyst.

-

Workup: Pour into water, filter precipitate or extract EtOAc.

-

Step 2: Suzuki-Miyaura Coupling at C5

Context: Coupling the now 6-amino-substituted scaffold with an aryl boronic acid.[1]

-

Reagents: 6-Amino-5-bromo-picolinate derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 4-12 hours.

-

Mechanism: The Pd inserts into the C5-Br bond. The C6 position is already substituted, so no regioselectivity issues exist.

-

Purification: Silica gel chromatography.

-

Part 4: Data & Visualization of Workflow

Synthesized Library Data (Hypothetical Aggregation)

The following table summarizes typical yields based on the "Strategy A" (

| Step | Reaction Type | Position | Reagent Class | Typical Yield | Key Constraint |

| 1 | Esterification | C2 | MeOH / Acid | 92-98% | Moisture sensitivity of |

| 2 | C6 | Prim. Amines | 85-95% | Steric bulk of amine reduces rate | |

| 2 | C6 | Alkoxides | 70-85% | Potential for hydrolysis of ester | |

| 3 | Suzuki | C5 | Aryl Boronic Acids | 60-90% | Protodeboronation of unstable acids |

Synthesis Logic Diagram

Figure 2: Decision tree for the synthesis of bi-functionalized picolinates.

Part 5: Applications & Case Studies

Herbicide Development (The Arylex™ Connection)

While the exact commercial synthesis of Halauxifen-methyl (Arylex™) may utilize different starting materials (e.g., building the pyridine ring or using 4-amino precursors), the chemical logic of 5-bromo-6-chloropicolinates is central to this class of auxin herbicides.

-

Mechanism: These molecules mimic indole-3-acetic acid (IAA).

-

SAR Insight: The orthogonal substitution allows the placement of a specific aryl group at C6 (via coupling) or C5 to tune the lipophilicity and binding affinity to the AFB5 auxin receptor [1].

Kinase Inhibitors (p38 MAP)

Research indicates that 4- and 5-bromo-picolinic acid derivatives are precursors for naphthyridone scaffolds used in p38 MAP kinase inhibition [2]. The ability to install a solubilizing group (via amide at C2) and a pharmacophore (via Suzuki at C5) makes this block invaluable for fragment-based drug discovery (FBDD).

References

-

PubChem. Methyl 5-bromo-6-chloropicolinate | C7H5BrClNO2.[2] National Library of Medicine. Available at: [Link]

-

Pharmaffiliates. 4-Bromo-6-chloro-2-pyridinecarboxylic Acid Applications. (Highlighting the p38 MAP kinase inhibitor link for similar isomers). Available at: [Link]

-

MDPI Molecules. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. (General review on pyridine/fused system functionalization logic). Available at: [Link]

-

Corteva Agriscience (via ResearchGate). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (Contextualizing the picolinate herbicide class). Available at: [Link]

Sources

Safety and handling precautions for 5-Bromo-6-chloropicolinic acid.